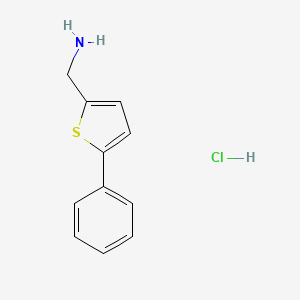

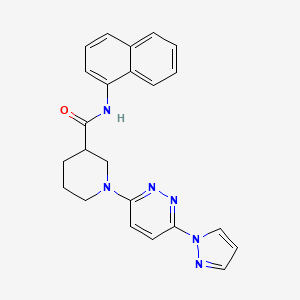

(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

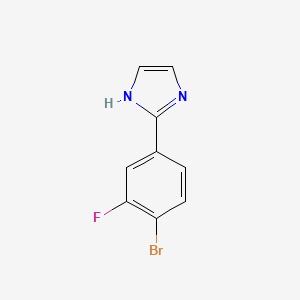

(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile, also known as Methylsulfonyl-3-pyridyl-2-propenenitrile, is a novel compound that has recently been studied for its potential applications in the field of scientific research. It has a unique chemical structure, consisting of a pyridin-3-yl group attached to a methylsulfonyl group and a prop-2-enenitrile group. This compound has been found to be highly reactive and has been used in a variety of syntheses and reactions.

Scientific Research Applications

Synthesis and Reactions

- The compound has been used as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, leading to Michael adducts via nucleophilic attack, as demonstrated in the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate (Vasin et al., 2016).

Molecular Structures and Photophysical Properties

- Studies on derivatives of the compound have focused on their conformational and molecular structures, specifically examining the effects of solvent polarity, molecular structure, and molecular interactions on self-assembly behaviors. This includes investigations into the optical properties and the number of independent molecules in the crystal structure (Percino et al., 2016).

Utility in Heterocyclic Chemistry

- It serves as a convenient scaffold for the synthesis of other highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, illustrating its versatility in heterocyclic chemistry (Ruano et al., 2005).

Role in Conducting Polymers

- Derivatives of this compound have been synthesized for use in conducting polymers. These polymers, made from derivatized bis(pyrrol-2-yl) arylenes, demonstrate low oxidation potentials and stability in their conducting form, signifying potential applications in electronic materials (Sotzing et al., 1996).

Catalytic Applications

- Some derivatives have shown potential as catalysts in alcohol oxidation, exhibiting selective and efficient catalytic properties, which is significant for chemical synthesis and industrial processes (Hazra et al., 2015).

properties

IUPAC Name |

(E)-2-(4-methylphenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-12-4-6-14(7-5-12)20(18,19)15(10-16)9-13-3-2-8-17-11-13/h2-9,11H,1H3/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQICACAYOYNJIG-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CN=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CN=CC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-dichlorobenzoyl)-N-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2435187.png)

![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2435190.png)

![5-cyclopropyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2435191.png)

![2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2435198.png)